Guanfacine Hydrochloride is the hydrochloride salt form of guanfacine, a centrally acting alpha-2 adrenergic agonist with antihypertensive activity. Alpha-2 receptor stimulation by guanfacine hydrochloride results in a decreased sympathetic outflow from the vasomotor center to the heart, kidneys, and peripheral vasculature. This leads to a decrease in heart rate and peripheral vascular resistance. (NCI05)
A centrally acting antihypertensive agent with specificity towards ADRENERGIC ALPHA-2 RECEPTORS.
See also: Guanfacine (has active moiety).
Guanfacine hydrochloride
CAS No.: 29110-48-3
Cat. No.: VC20741534
Molecular Formula: C9H10Cl3N3O
Molecular Weight: 282.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 29110-48-3 |
---|---|
Molecular Formula | C9H10Cl3N3O |
Molecular Weight | 282.5 g/mol |
IUPAC Name | N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride |
Standard InChI | InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H |
Standard InChI Key | DGFYECXYGUIODH-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl |
Chemical Characteristics and Basic Properties
Guanfacine hydrochloride is a selective alpha-2A adrenergic receptor agonist that differs structurally and functionally from similar compounds such as clonidine. This medication is available in two distinct formulations: immediate-release (marketed as Tenex) and extended-release (marketed as Intuniv), each with specific pharmacokinetic profiles optimized for different clinical applications . The compound demonstrates remarkable selectivity for α2A-adrenergic receptors compared to other receptor subtypes, which contributes to its unique therapeutic profile and reduced side effect burden compared to less selective agents .
Pharmacological Mechanism of Action
Receptor Binding Profile
Guanfacine exhibits highly selective binding to α2A-adrenergic receptors, with substantially lower affinity for other adrenergic receptor subtypes. This selectivity is clearly demonstrated by the binding affinity (Ki) values presented in the following table:
Site | Ki (nM) | Species |
---|---|---|
α2A | 50.3 – 93.3 | Human |
α2B | 1,020 – 1,380 | Human |
α2C | 1,120 – 3,890 | Human |
Note: The smaller the value, the more strongly the drug binds to the site.
This remarkable selectivity profile distinguishes guanfacine from clonidine, which demonstrates broader activity across multiple receptor subtypes including α2B- and α2C-adrenergic receptors and imidazoline receptors . Guanfacine has also been identified as a full agonist of the trace amine-associated receptor 1 (TAAR1) with an EC50 of 20 nM and Emax of ≥85% .
Central Nervous System Effects
In the treatment of ADHD, guanfacine's therapeutic effects stem from its action on post-synaptic α2A-adrenoceptors on dendritic spines in the prefrontal cortex. This enhances prefrontal cortical synaptic connectivity and neuronal firing by inhibiting cyclic adenosine monophosphate (cAMP)-mediated opening of HCN and KCNQ channels . The prefrontal cortex is the primary brain region implicated in ADHD, and its dysfunction may underlie the core symptoms of inattentiveness, impulsivity, and excessive motor activity .
Studies in primates have demonstrated that guanfacine improves working memory, attention regulation, and behavioral inhibition, independent of its sedative effects . By selectively binding to postsynaptic α2A-adrenoreceptors in the prefrontal cortex, guanfacine enhances delay-related neural firing, improving behavioral inhibition and working memory .
Cardiovascular System Effects
For hypertension treatment, guanfacine activates α2A-adrenoceptors within the brainstem, leading to reduced peripheral sympathetic outflow and a consequent reduction in peripheral sympathetic tone . This mechanism decreases both systolic and diastolic blood pressure by reducing sympathetic nerve impulses from the vasomotor center to the heart and blood vessels, resulting in decreased vasomotor tone and heart rate .
Pharmacokinetic Properties
Absorption and Distribution
Guanfacine is readily absorbed following oral administration and demonstrates linear pharmacokinetics . In plasma, it is approximately 70% bound to plasma proteins, independent of drug concentration . The immediate-release formulation (Tenex) has an oral bioavailability of approximately 80-100%, while the extended-release formulation (Intuniv) has a lower bioavailability of 58% .
The pharmacokinetic profiles of immediate-release and extended-release formulations differ significantly, as shown in the following table:
Parameter | Intuniv 1 mg QD (Extended-Release) | Tenex 1 mg QD (Immediate-Release) | Unit |
---|---|---|---|
Cmax | 1.0 ± 0.3 | 2.5 ± 0.6 | ng/mL |
AUC∞ | 32 ± 9 | 56 ± 15 | ng*h/mL |
T1/2 | 18 ± 4 | 16 ± 3 | h (hours) |
Tmax | 6.0 (4.0 - 8.0) | 3.0 (1.5 - 4.0) | h (hours) |
Bioavailability | 58% | 80 - 100% | unitless |
Compared to the immediate-release formulation, extended-release guanfacine exhibits a 60% reduction in peak plasma concentration (Cmax) and a 43% reduction in area under the plasma concentration-time curve (AUC) . The time to reach peak concentration is approximately 6 hours for the extended-release formulation compared to 3 hours for the immediate-release formulation .
Clinical Applications
Treatment of Attention-Deficit/Hyperactivity Disorder
Extended-release guanfacine has been approved for the treatment of ADHD in children and adolescents aged 6-17 years. Its efficacy is attributed to selective activation of α2A-adrenoreceptors in the prefrontal cortex, enhancing cognitive functions that are typically impaired in ADHD .
Clinical research has focused on establishing both short-term efficacy and long-term maintenance of treatment effects. Study SPD503-315, a substantial clinical trial enrolling 528 participants aged 6-17 years, was specifically designed to evaluate the long-term maintenance of efficacy of extended-release guanfacine hydrochloride in children and adolescents with ADHD who initially responded to open-label treatment .
The mechanism by which guanfacine improves ADHD symptoms involves enhancing prefrontal cortical function. By acting on α2A-receptors within the cortex, guanfacine reinforces the signal-to-noise ratio of surrounding stimuli, improving the ability to focus on specific stimuli during periods of low arousal .
Treatment of Hypertension
Guanfacine was initially developed as an antihypertensive medication before its application in ADHD treatment. Its blood pressure-lowering effects result from activation of α2A-adrenoreceptors in the brainstem, leading to decreased sympathetic tone and subsequent reductions in blood pressure and heart rate .
Formulation Differences and Clinical Implications
Immediate-Release Guanfacine (Tenex)
The immediate-release formulation of guanfacine hydrochloride was primarily developed for hypertension management. It features higher bioavailability, faster time to peak plasma concentration, and a slightly shorter half-life compared to the extended-release formulation .
Extended-Release Guanfacine (Intuniv)
INTUNIV is formulated as a once-daily, extended-release tablet of guanfacine hydrochloride in a matrix tablet formulation . This formulation was specifically developed to optimize ADHD treatment by providing more stable plasma concentrations over a 24-hour period, allowing for once-daily dosing and potentially reducing side effects associated with peak plasma concentrations .
The pharmacokinetic differences between the immediate-release and extended-release formulations are significant enough that dose substitution on a milligram-for-milligram basis would result in differences in exposure .
Drug Interactions
Guanfacine's metabolism by CYP3A4 makes it susceptible to drug interactions with inhibitors or inducers of this enzyme. Exposure to guanfacine may be increased by concurrent use of CYP3A4 inhibitors such as itraconazole, clarithromycin, fluvoxamine, and grapefruit juice . Conversely, exposure may be decreased by CYP3A4 inducers including rifampin, carbamazepine, phenytoin, and St. John's Wort .
Research suggests that guanfacine may affect the pharmacokinetics of valproic acid, potentially increasing valproate plasma levels when used concurrently . This interaction warrants careful monitoring in clinical practice.
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